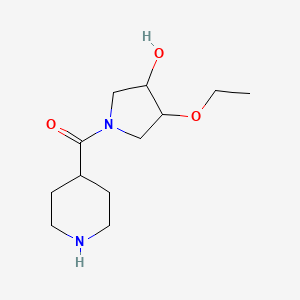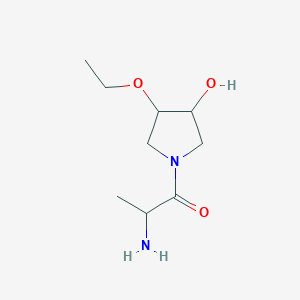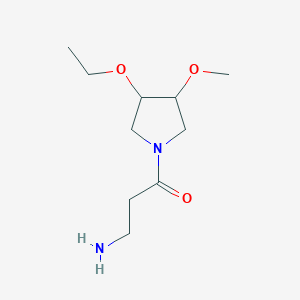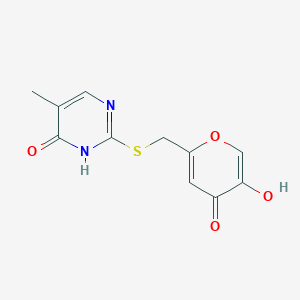
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone
Vue d'ensemble
Description
3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone, or EHPPM for short, is a synthetic molecule of significant interest in the scientific community. EHPPM is a highly versatile compound that has been used in a variety of research applications, from drug development to biochemistry and physiology. In
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Antimicrobial Activity : The synthesis of new pyridine derivatives, including structures similar to the queried compound, has shown variable and modest activity against investigated strains of bacteria and fungi. These compounds are synthesized from amino substituted benzothiazoles and chloropyridine carboxylic acid, evaluated for their antimicrobial efficacy (Patel, Agravat, & Shaikh, 2011).
Neuroprotective Activities : Aryloxyethylamine derivatives with a similar piperidinyl methanone framework have been synthesized and shown potential neuroprotective effects against glutamate-induced cell death in rat pheochromocytoma cells (PC12 cells), and significant anti-ischemic activity in vivo. These findings highlight the promise of such compounds in developing new anti-ischemic stroke agents (Zhong et al., 2020).
Antitubercular Activities : The synthesis and evaluation of novel cyclopropyl methanols bearing aryloxy phenyl groups, including piperidin-1-yl methanone derivatives, have shown promising antitubercular activity against Mycobacterium tuberculosis H37Rv, highlighting their potential in tuberculosis treatment (Bisht et al., 2010).
Anticancer Activity : Compounds with the piperidine framework have been synthesized and evaluated for their antiproliferative activity against human leukemia cells. Specific derivatives exhibited significant ability to induce apoptosis, suggesting their utility in cancer treatment (Vinaya et al., 2011).
Selective Estrogen Receptor Modulator (SERM) : Research has identified compounds with a piperidinyl methanone core as potent SERMs, displaying significant estrogen antagonist potency. These findings contribute to the development of more effective therapies for conditions like osteoporosis and cancer (Palkowitz et al., 1997).
Propriétés
IUPAC Name |
(3-ethoxy-4-hydroxypyrrolidin-1-yl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-2-17-11-8-14(7-10(11)15)12(16)9-3-5-13-6-4-9/h9-11,13,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAQTXNXMBPMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478043.png)
![4-Hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboximidamide](/img/structure/B1478044.png)
![2-Chloro-1-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1478045.png)
![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1478046.png)




![2-[2-Bromo-5-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1478057.png)
![methyl (2R)-2-[(2S)-piperidin-2-ylformamido]propanoate hydrochloride](/img/structure/B1478060.png)

![1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1478062.png)

